molecular formula C19H17ClFN3O2S B11502744 7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline

7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline

Cat. No.: B11502744
M. Wt: 405.9 g/mol
InChI Key: IPNRSHGALMZCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a chloro group at the 7th position and a piperazine ring at the 4th position, which is further substituted with a 4-fluorobenzenesulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: As seen in its synthesis, the compound can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

    Substitution Reactions: The chloro and fluorobenzenesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various piperazine derivatives.

Scientific Research Applications

7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]quinoline is unique due to the presence of the 4-fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClFN3O2S

Molecular Weight

405.9 g/mol

IUPAC Name

7-chloro-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]quinoline

InChI

InChI=1S/C19H17ClFN3O2S/c20-14-1-6-17-18(13-14)22-8-7-19(17)23-9-11-24(12-10-23)27(25,26)16-4-2-15(21)3-5-16/h1-8,13H,9-12H2

InChI Key

IPNRSHGALMZCND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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